molecular formula C17H12N4O B13346587 3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide

3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide

Cat. No.: B13346587
M. Wt: 288.30 g/mol
InChI Key: LZECOFRPCLZCOI-MDWZMJQESA-N
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Description

3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring . The cyanoacrylamide group can then be introduced through a Knoevenagel condensation reaction with malononitrile and an appropriate aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the indazole ring.

    Reduction: Primary amines from the reduction of the cyano group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide is unique due to the presence of the cyanoacrylamide group, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. This makes it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

(E)-2-cyano-3-[3-(1H-indazol-4-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C17H12N4O/c18-9-13(17(19)22)8-11-3-1-4-12(7-11)14-5-2-6-16-15(14)10-20-21-16/h1-8,10H,(H2,19,22)(H,20,21)/b13-8+

InChI Key

LZECOFRPCLZCOI-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)C2=C3C=NNC3=CC=C2)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=NNC3=CC=C2)C=C(C#N)C(=O)N

Origin of Product

United States

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